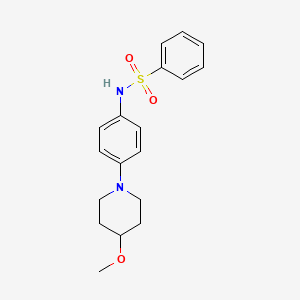
N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Aplicaciones Científicas De Investigación
Cognitive Enhancement Properties
One study on SB-399885, a derivative closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, demonstrated its potent antagonistic properties on the 5-HT6 receptor, suggesting potential therapeutic utility in cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy Application
Another study introduced a zinc phthalocyanine substituted with a new benzenesulfonamide derivative group, highlighting its high singlet oxygen quantum yield and potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Vasospasm Prevention
Research on endothelin receptor antagonists, including compounds with the benzenesulfonamide moiety, indicated effectiveness in preventing cerebral vasospasm post-subarachnoid hemorrhage, offering insights into potential treatments for such conditions (Zuccarello et al., 1996).
Cytotoxic and Antitumor Activities
A series of benzenesulfonamide derivatives was synthesized and tested for cytotoxicity, tumor specificity, and carbonic anhydrase inhibitory potential, showing significant activities which could be pivotal for further anti-tumor activity studies (Gul et al., 2016).
Carbonic Anhydrase Inhibition
An X-ray crystallographic study on N-substituted benzenesulfonamides interacting with human carbonic anhydrase isoform II revealed crucial insights into their inhibition mechanism, offering potential applications in designing inhibitors for therapeutic purposes (Di Fiore et al., 2011).
Mecanismo De Acción
Target of Action
A similar compound, asp3026, targets the anaplastic lymphoma kinase (alk) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .
Mode of Action
Similar compounds like asp3026 have been identified as potent and selective alk inhibitors . Inhibitors typically work by binding to the target protein and preventing it from performing its function.
Biochemical Pathways
Alk inhibitors like asp3026 can affect the pathogenesis of nsclc . ALK has constitutive tyrosine kinase activity, and its inhibition can disrupt this activity, potentially affecting downstream signaling pathways involved in cell growth and proliferation .
Result of Action
Alk inhibitors like asp3026 can demonstrate antitumor activity, as seen in mice xenografted with nci-h2228 cells expressing eml4-alk .
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-17-11-13-20(14-12-17)16-9-7-15(8-10-16)19-24(21,22)18-5-3-2-4-6-18/h2-10,17,19H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDOLMKFFJXKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

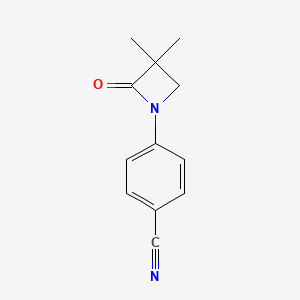
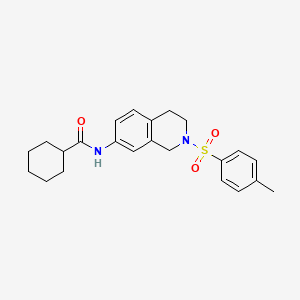
![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2725401.png)
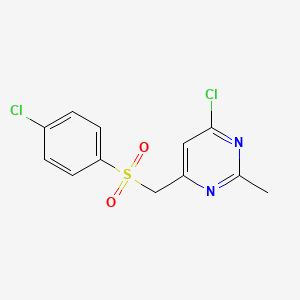
![1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2725403.png)
![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)
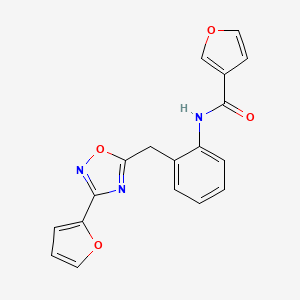
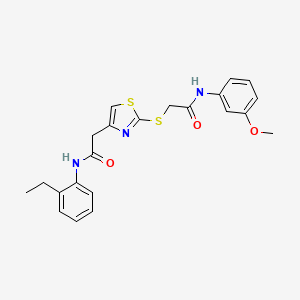
![2-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2725409.png)
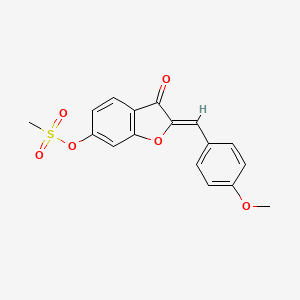
![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2725412.png)
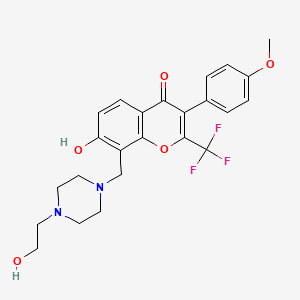
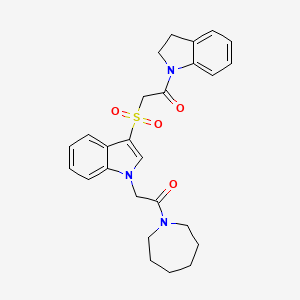
![N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2725422.png)